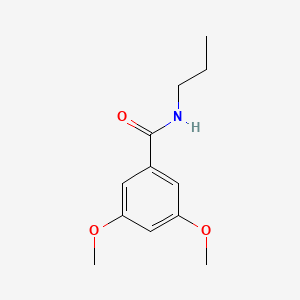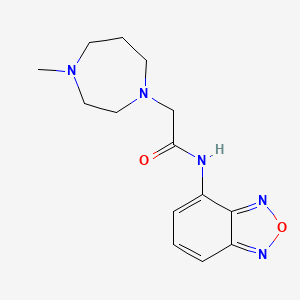![molecular formula C23H24N2O5S B14931804 6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931804.png)
6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, a sulfonyl group, and a dihydroisoquinoline moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the sulfonyl group, and the attachment of the dihydroisoquinoline moiety. Common reagents used in these reactions include cyclohexene, sulfonyl chlorides, and isoquinoline derivatives. Reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, employing advanced techniques such as microwave-assisted synthesis or high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound. Substitution reactions could introduce new functional groups, such as halides or amines.
Wissenschaftliche Forschungsanwendungen
6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid: shares similarities with other sulfonyl-containing compounds and dihydroisoquinoline derivatives.
This compound: is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in various scientific fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C23H24N2O5S |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
6-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C23H24N2O5S/c26-22(20-7-3-4-8-21(20)23(27)28)24-18-9-11-19(12-10-18)31(29,30)25-14-13-16-5-1-2-6-17(16)15-25/h1-6,9-12,20-21H,7-8,13-15H2,(H,24,26)(H,27,28) |
InChI-Schlüssel |
KWJCUVXJKMVUQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-cyclopropyl-6-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14931721.png)
![2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14931728.png)
![6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931734.png)



![1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B14931755.png)
![2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14931771.png)
![3-[(3,4-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931774.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B14931780.png)
![N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14931784.png)
![(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B14931793.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B14931820.png)
